[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol
Overview
Description
[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol: is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . This compound features a piperidine ring substituted with a 3-fluorobenzyl group and a hydroxymethyl group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form 1-(3-fluorobenzyl)piperidine.
Hydroxymethylation: The resulting 1-(3-fluorobenzyl)piperidine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety protocols to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and systems.
Medicine:
Drug Development: It serves as a precursor or intermediate in the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets and pathways. The piperidine ring and the fluorobenzyl group contribute to its binding affinity and specificity towards certain receptors or enzymes. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-(3-Fluorobenzyl)piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
3-(3-Fluoro-benzyl)-piperidine: Lacks the hydroxymethyl group present in [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol.
Uniqueness:
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-5-3-4-11(8-12)9-15-7-2-1-6-13(15)10-16/h3-5,8,13,16H,1-2,6-7,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFMPRMTKDKYAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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